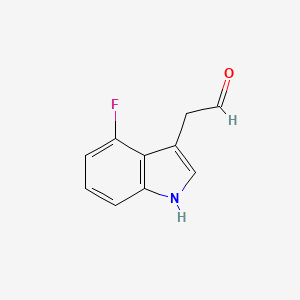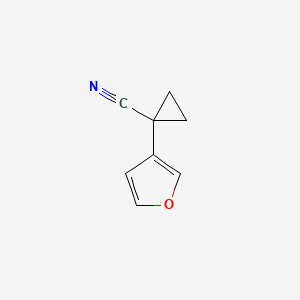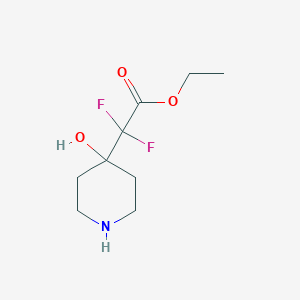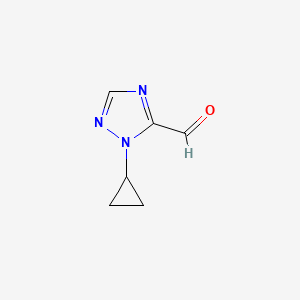
1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the molecular formula C6H7N3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is characterized by the presence of a cyclopropyl group attached to the triazole ring, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde typically involves a multi-step processThis method involves the reaction of azides with propargyl alcohol or acetal-protected propargyl aldehydes, followed by oxidation or hydrolysis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of agrochemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives such as:
1-Cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Contains a phenyl group, which imparts different chemical properties. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications.
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
2-cyclopropyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-3-6-7-4-8-9(6)5-1-2-5/h3-5H,1-2H2 |
Clave InChI |
IGIKFTUTLUCCRH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C(=NC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





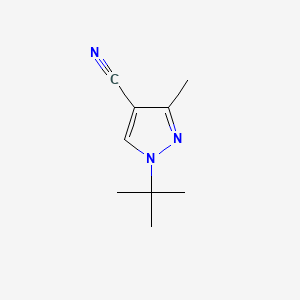
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
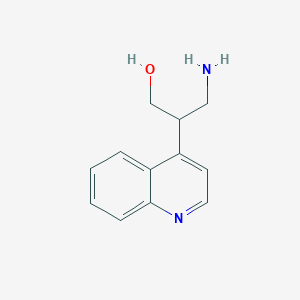
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)
